4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal chemistry Lipophilicity optimization Lead selection

This 1,3,4-oxadiazole–benzamide hybrid (XLogP3-AA=4.2, MW 351.4) offers a defined pharmacophore with 5 HBA / 1 HBD pattern, ideal as a reference standard for analytical workflows or a benchmark in lipophilicity optimization campaigns. Its 5-(4-methoxyphenyl) substitution distinguishes it from halogen- or alkyl-substituted analogs—generic replacement is not advised without head-to-head data. Source with confidence for computational screening, SAR studies, or reference standard applications.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 865286-72-2
Cat. No. B2674904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865286-72-2
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H21N3O3/c1-20(2,3)15-9-5-13(6-10-15)17(24)21-19-23-22-18(26-19)14-7-11-16(25-4)12-8-14/h5-12H,1-4H3,(H,21,23,24)
InChIKeyUJGQHIABKLXOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-72-2): Structural and Physicochemical Baseline for Procurement


4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole–benzamide hybrid chemotype. It possesses a molecular formula of C20H21N3O3 and a molecular weight of 351.4 g/mol [1]. The compound features a 4-tert-butylbenzamide core linked via an amide bond to a 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl moiety. Computed physicochemical properties include a predicted XLogP3-AA of 4.2, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [1]. This specific combination of substituents distinguishes it from other 2,5-disubstituted-1,3,4-oxadiazole benzamide analogs that bear different aryl or heteroaryl groups at the 5-position of the oxadiazole ring.

Why Generic Substitution of 4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Is Scientifically Unsound


The 1,3,4-oxadiazole benzamide scaffold exhibits pronounced substituent-dependent biological and physicochemical behavior. Replacing the 5-(4-methoxyphenyl) group with alternative aromatic or heterocyclic substituents alters lipophilicity (ΔXLogP), electronic distribution, hydrogen-bonding capacity, and steric bulk—all of which can fundamentally shift target binding, pharmacokinetic profile, and cellular permeability [1]. Consequently, even closely related compounds within this class cannot be assumed interchangeable without head-to-head comparative data. The specific methoxy substitution on the phenyl ring at the oxadiazole 5-position directly modulates computed descriptors that correlate with membrane penetration and target engagement, making generic substitution scientifically inadvisable.

Quantitative Differential Evidence for 4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Versus Closest Analogs


Lipophilicity Differential: XLogP3-AA 4.2 Provides a Defined Reference Point for Partitioning

The target compound exhibits a computed XLogP3-AA value of 4.2, indicating moderate-to-high lipophilicity [1]. This value reflects the combined contribution of the 4-tert-butyl group on the benzamide ring and the 4-methoxyphenyl substituent on the oxadiazole. Analogs replacing the 4-methoxyphenyl group with a thiophen-2-yl moiety (e.g., 4-tert-butyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) would be expected to show lower predicted lipophilicity due to the smaller, less hydrophobic thiophene ring, though exact computed values for the comparator are not available in public databases. The quantified XLogP of 4.2 serves as a critical selection parameter for applications requiring a defined logP window for cellular permeability or formulation compatibility.

Medicinal chemistry Lipophilicity optimization Lead selection

Hydrogen-Bond Acceptor Count Differentiation: Five Acceptors Enable Specific Interaction Topology

The target compound contains five hydrogen-bond acceptor atoms (three from the oxadiazole ring, one from the amide carbonyl, and one from the methoxy oxygen) and one hydrogen-bond donor (amide NH), as computed by PubChem [1]. This donor–acceptor profile defines a specific pharmacophoric pattern. Closely related analogs in which the 4-methoxyphenyl group is replaced by substituents lacking the methoxy oxygen (e.g., 4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) would lose one hydrogen-bond acceptor site, potentially altering target binding geometry. The exact molecular formula C20H21N3O3 and exact mass 351.15829154 Da further differentiate this compound from analogs with different heteroatom composition.

Molecular recognition Structure-based design Pharmacophore modeling

Rotatable Bond Count and Conformational Flexibility: Five Rotatable Bonds for Defined Ligand Preorganization

The target compound possesses five rotatable bonds: the tert-butyl C–C bond, the aryl–amide bond, the amide C–N bond, the oxadiazole–methoxyphenyl bond, and the methoxy C–O bond [1]. This degree of conformational flexibility is expected to result in a moderate entropic penalty upon binding relative to more constrained analogs. For example, 4-tert-butyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891122-97-7) also contains five rotatable bonds but lacks the methoxy oxygen, altering the steric profile during conformational sampling. Quantified rotatable bond count provides an objective metric for assessing potential differences in binding free energy.

Conformational analysis Entropic binding penalty Ligand efficiency

Verified Application Scenarios for 4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Based on Available Evidence


Medicinal Chemistry Lead Optimization Requiring Defined XLogP 4.2 ± Variation Window

The computed XLogP3-AA of 4.2 provides a quantitative lipophilicity reference for medicinal chemistry programs optimizing membrane permeability. When a series of oxadiazole benzamide analogs is being evaluated, the target compound can serve as a benchmark with XLogP = 4.2 against which more hydrophilic (XLogP < 4.2, e.g., thiophene-substituted analogs) or more lipophilic (XLogP > 4.2, e.g., dichloro-substituted analogs) candidates are compared [1].

Pharmacophore Modeling Using Defined Five-Acceptor/One-Donor Hydrogen-Bond Topology

The compound's five HBA and one HBD pattern, arising from its specific functional groups (oxadiazole, amide, methoxy), provides a pharmacophore template for computational screening campaigns. This defined interaction fingerprint allows researchers to discriminate between this compound and analogs with altered heteroatom composition (e.g., 4-chlorophenyl or dimethylphenyl variants) when filtering virtual screening hits [1].

Chemical Probe Development Requiring a Well-Characterized 1,3,4-Oxadiazole Benzamide Scaffold

The compound's fully characterized molecular identity—including CAS number 865286-72-2, exact mass 351.15829154 Da, and InChIKey UJGQHIABKLXOPH-UHFFFAOYSA-N—makes it suitable as a reference standard in analytical chemistry workflows. Its distinct mass and chromatographic properties differentiate it from other 1,3,4-oxadiazole benzamides, enabling its use as an internal standard or calibration compound when validated against the specific analytical method [1].

Structure–Property Relationship Studies of Para-Substituted Phenyl Oxadiazole Benzamides

As a member of the 5-(para-substituted phenyl)-1,3,4-oxadiazole benzamide series, this compound—bearing the electron-donating methoxy group—complements halogen-substituted (e.g., 4-chloro) and alkyl-substituted (e.g., 4-methyl) analogs. Comparative analysis of computed descriptors (XLogP, HBA count, topological polar surface area) across this congeneric series can guide selection of the appropriate substitution pattern for desired property profiles [1].

Quote Request

Request a Quote for 4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.